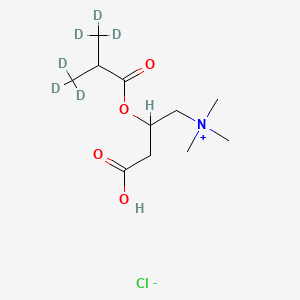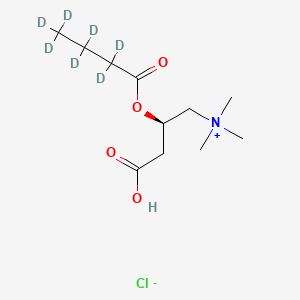
C.I.Reactive Blue 19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Reactive Blue 19 is a synthetic dye widely used in the textile industry. It belongs to the class of vinylsulfone azo dyes and is known for its brilliant reddish-blue shade and excellent lightfastness . This compound is primarily used for dyeing cellulose fibers and has significant applications in various industries, including textiles, paper, and plastics .
Preparation Methods
The synthesis of C.I. Reactive Blue 19 involves the reaction of bromamic acid with 3-(sulphatoethylsulphonyl)-aniline in the presence of copper and a phosphate buffer . The process can be summarized as follows:
Condensation Reaction: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid reacts with 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate.
Catalysis: The reaction is catalyzed by elemental copper and phosphate buffer.
Purification: The resulting product is refined and then subjected to salting-out to obtain the final dye.
Chemical Reactions Analysis
C.I. Reactive Blue 19 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using peroxidases, such as dye-decolorizing peroxidases (DyPs).
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The dye can undergo substitution reactions, particularly with nucleophiles, due to the presence of reactive groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C.I. Reactive Blue 19 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of C.I. Reactive Blue 19 involves its interaction with fibers through covalent bonding. The dye reacts with hydroxyl groups on cellulose fibers, forming stable covalent bonds that result in permanent coloration . In biological systems, the dye can be degraded by enzymes such as dye-decolorizing peroxidases, which break down the dye into less toxic compounds .
Comparison with Similar Compounds
C.I. Reactive Blue 19 is unique due to its high reactivity and excellent lightfastness. Similar compounds include other vinylsulfone azo dyes such as C.I. Reactive Blue 21 and C.I. Reactive Blue 25 . These dyes share similar chemical structures but differ in their specific reactive groups and shades. C.I. Reactive Blue 19 stands out for its brilliant reddish-blue shade and widespread industrial use .
Properties
Molecular Formula |
C22H16N2Na2O11S3 |
|---|---|
Molecular Weight |
626.5 g/mol |
IUPAC Name |
disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
KUIXZSYWBHSYCN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



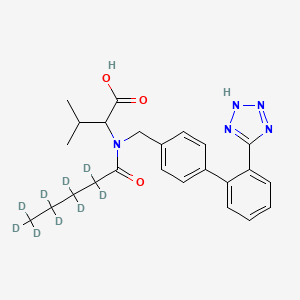


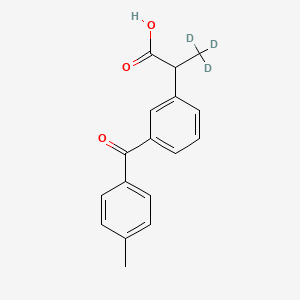
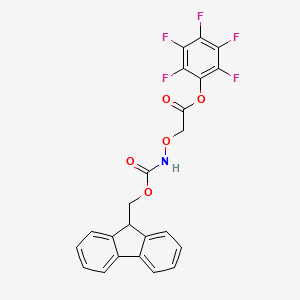

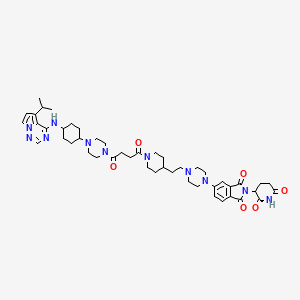
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)
